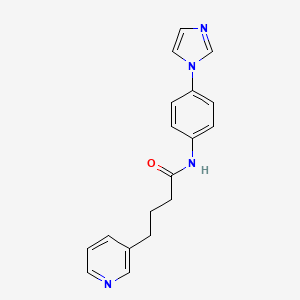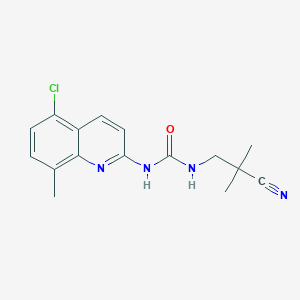
N-(4-imidazol-1-ylphenyl)-4-pyridin-3-ylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-imidazol-1-ylphenyl)-4-pyridin-3-ylbutanamide, also known as IPB, is a chemical compound that has been of interest to scientific researchers due to its potential therapeutic applications. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Wissenschaftliche Forschungsanwendungen
N-(4-imidazol-1-ylphenyl)-4-pyridin-3-ylbutanamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that this compound can inhibit the growth and proliferation of cancer cells, making it a promising candidate for cancer treatment. This compound has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. These studies have shown that this compound can increase the levels of certain neurotransmitters in the brain, which can improve cognitive function and reduce symptoms of these disorders.
Wirkmechanismus
N-(4-imidazol-1-ylphenyl)-4-pyridin-3-ylbutanamide exerts its therapeutic effects through its interaction with various enzymes and receptors in the body. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases, which are involved in the regulation of gene expression. This compound has also been shown to interact with various receptors, such as the adenosine A2A receptor, which is involved in the regulation of neurotransmitter release in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. It has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in these cells. This compound has also been shown to increase the levels of certain neurotransmitters in the brain, which can improve cognitive function and reduce symptoms of neurological disorders. Additionally, this compound has been shown to have anti-inflammatory effects, which can reduce inflammation in the body and improve overall health.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-imidazol-1-ylphenyl)-4-pyridin-3-ylbutanamide has several advantages for lab experiments, including its ability to inhibit the growth and proliferation of cancer cells and its potential use in the treatment of neurological disorders. However, there are also limitations to its use in lab experiments, including the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on N-(4-imidazol-1-ylphenyl)-4-pyridin-3-ylbutanamide. One area of research could focus on further understanding its mechanism of action and potential side effects. Another area of research could focus on its potential use in combination with other drugs for cancer treatment. Additionally, further research could explore its potential use in the treatment of other diseases, such as autoimmune disorders and infectious diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has been of interest to scientific researchers due to its potential therapeutic applications. It has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. While there is still much to be learned about this compound, its potential for use in the treatment of cancer and neurological disorders makes it a promising candidate for further research.
Synthesemethoden
N-(4-imidazol-1-ylphenyl)-4-pyridin-3-ylbutanamide can be synthesized through various methods, including the reaction of 4-(4-bromophenyl)butan-2-one with imidazole in the presence of potassium carbonate, followed by the reaction with 3-pyridinecarboxylic acid. Another method involves the reaction of 4-(4-bromophenyl)butan-2-one with imidazole in the presence of a palladium catalyst, followed by the reaction with 3-pyridinecarboxylic acid. Both of these methods have been successful in synthesizing this compound.
Eigenschaften
IUPAC Name |
N-(4-imidazol-1-ylphenyl)-4-pyridin-3-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c23-18(5-1-3-15-4-2-10-19-13-15)21-16-6-8-17(9-7-16)22-12-11-20-14-22/h2,4,6-14H,1,3,5H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQSACDCUNKSKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCCC(=O)NC2=CC=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3aS,6aR)-5-(1-fluorocyclopentanecarbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-(1,4-dioxan-2-yl)methanone](/img/structure/B7433805.png)

![5-(1-methylpyrrolidin-2-yl)-N-[4-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B7433814.png)

![N-[5-(3-methylsulfanylanilino)pyridin-2-yl]-1H-pyrrolo[3,2-c]pyridine-4-carboxamide](/img/structure/B7433834.png)
![N-(3,4-dihydro-1H-isochromen-7-yl)-6-iodothieno[3,2-d]pyrimidin-4-amine](/img/structure/B7433840.png)
![1-[[2-(Ethoxymethyl)-6-methylpyrimidin-4-yl]amino]-3-[2-[methyl-[(1-methylimidazol-2-yl)methyl]amino]pyrimidin-5-yl]urea](/img/structure/B7433868.png)
![1-[5-[[6-(4-Bromo-3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]-2,3-dihydroindol-1-yl]ethanone](/img/structure/B7433872.png)

![N-[3-bromo-4-[3-(hydroxymethyl)pyrrolidin-1-yl]phenyl]-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide](/img/structure/B7433881.png)
![N-[(1-ethylpyrazol-3-yl)methyl]-4-(2-methylphenyl)sulfanylbenzamide](/img/structure/B7433891.png)
![5-chloro-1-methyl-N-[4-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]pyrazole-3-carboxamide](/img/structure/B7433899.png)
![5-(dimethylsulfamoyl)-2-fluoro-N-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)methyl]benzamide](/img/structure/B7433907.png)
![3-pyridin-3-yl-N-[4-(pyridin-4-ylamino)phenyl]propanamide](/img/structure/B7433911.png)